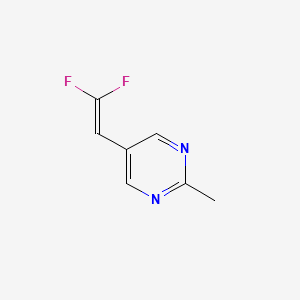![molecular formula C6H11FN2O B6605783 rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea CAS No. 2411312-94-0](/img/structure/B6605783.png)
rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1s,3r)-3-fluoro-3-methylcyclobutyl]urea, or FMCBU, is a cyclic urea derivative with a fluorinated cyclobutyl ring. It has been studied for its potential applications in medicinal chemistry, particularly in the areas of drug design and synthesis. FMCBU is a small molecule that can be used to modify the structure of other molecules, and it has been used in various research projects to study the structure and function of proteins.
Mechanism of Action
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used to modify the structure of proteins and to improve the solubility of drugs. The mechanism of action of FMCBU is not yet fully understood, but it is believed to involve the formation of a covalent bond between the cyclobutyl ring and the target molecule. This covalent bond is thought to be responsible for the modification of the target molecule’s structure and/or activity.
Biochemical and Physiological Effects
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used to modify the structure of proteins and to improve the solubility of drugs. The biochemical and physiological effects of FMCBU are not yet fully understood, but it is believed to have an effect on the activity of enzymes, the structure of proteins, and the solubility of drugs.
Advantages and Limitations for Lab Experiments
FMCBU has several advantages and limitations when used in lab experiments. One advantage is that it is a small molecule, which makes it easier to work with and manipulate. Additionally, FMCBU is relatively non-toxic and has a low melting point, which makes it easier to work with in a laboratory setting. However, FMCBU is also relatively unstable and can be easily degraded by heat or light.
Future Directions
There are several potential future directions for research involving FMCBU. One potential direction is to explore the potential applications of FMCBU in drug design. Additionally, further research could be done to understand the mechanism of action of FMCBU and to develop methods for its synthesis. Additionally, further research could be done to understand the biochemical and physiological effects of FMCBU and to identify potential therapeutic applications. Finally, further research could be done to explore the potential of FMCBU to modify the structure of proteins and to improve the solubility of drugs.
Synthesis Methods
FMCBU can be synthesized from a variety of starting materials, including 4-fluoro-3-methylcyclobutanol, 4-fluoro-3-methylcyclobutyl bromide, and 4-fluoro-3-methylcyclobutyl chloride. The synthesis of FMCBU involves the condensation of a 4-fluoro-3-methylcyclobutyl derivative with urea or a related compound. The reaction is catalyzed by an acid or base, and the product can be isolated by column chromatography or other methods.
Scientific Research Applications
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used in various research projects to study the structure and function of proteins, as well as to modify the structure of other molecules. FMCBU has been used to study the structure and function of enzymes, to modify the structure of proteins, and to improve the solubility of drugs. In addition, FMCBU has been used to study the structure of peptides, to modify the structure of proteins, and to improve the activity of drugs.
properties
IUPAC Name |
(3-fluoro-3-methylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c1-6(7)2-4(3-6)9-5(8)10/h4H,2-3H2,1H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWXMFXVHWAQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)


![N',3-dihydroxy-4-{5-[methyl(prop-2-yn-1-yl)amino]pentyl}pyridine-2-carboximidamide](/img/structure/B6605752.png)
![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B6605770.png)
![rac-(2R,4R)-8,10-dichloro-7,9-diazatricyclo[4.4.0.0,2,4]deca-1(6),7,9-triene, cis](/img/structure/B6605777.png)
![methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride](/img/structure/B6605790.png)

